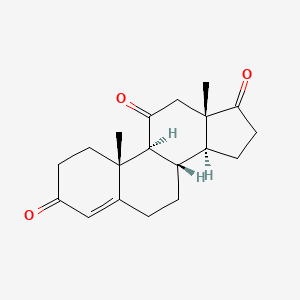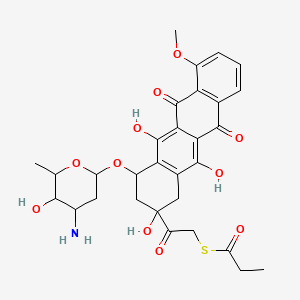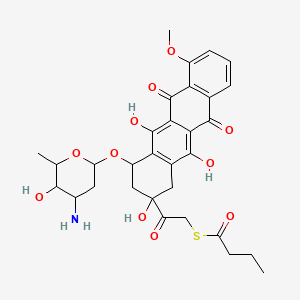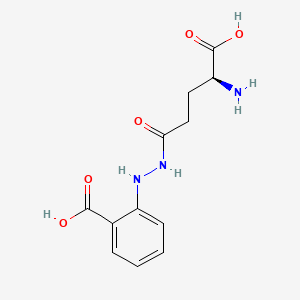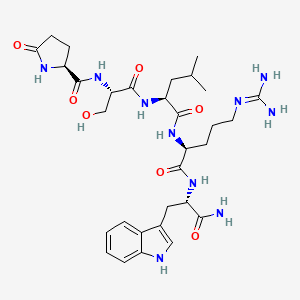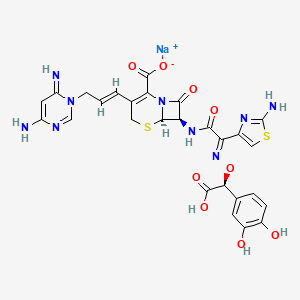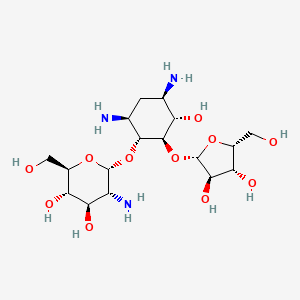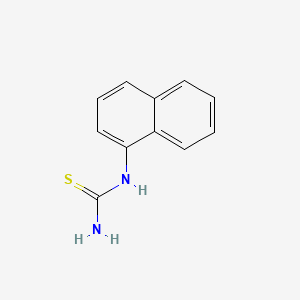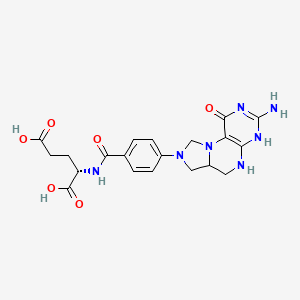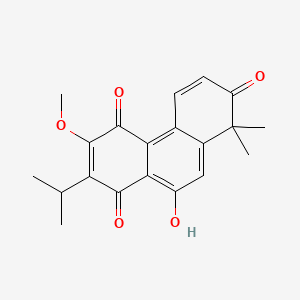
Agastaquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agastaquinone is a natural compound found in the medicinal plant Agastache rugosa (also known as Korean mint or Huoxiang in Traditional Chinese Medicine). This perennial herb belongs to the family Lamiaceae and is native to Korea, Japan, and China. In traditional medicine, A. rugosa has been used to treat various conditions, including nausea, vomiting, and dampness-related disorders .
Synthesis Analysis
The synthesis of Agastaquinone involves the isolation and identification of its chemical constituents from the aerial parts of A. rugosa . Notably, ursolic acid , acacetin , and tilianin are the major components . These compounds have diverse biological activities and play a role in cardiovascular health .
Molecular Structure Analysis
The molecular structure of Agastaquinone is characterized by a diterpenoid quinone framework. Spectroscopic techniques have confirmed its structure as 7-hydroxy-12-methoxy-20-norabieta-1,5(10),6,8,12-pentaene-3,11,14-trione . The presence of functional groups and the arrangement of atoms within the molecule contribute to its pharmacological properties.
Applications De Recherche Scientifique
1. Synthesis and Chemical Properties
Agastaquinone, a tricyclic diterpenoid isolated from Agastache rugosa, has been the subject of research primarily for its synthesis and chemical properties. Lee et al. (2020) achieved the first total synthesis of agastaquinone, focusing on intramolecular Friedel-Crafts acylation as a key step (Lee et al., 2020). This work provides a foundation for further exploration into the compound's potential applications in various scientific fields.
2. Phytochemical and Pharmacological Profile
Agastaquinone is part of the phytochemical profile of the Agastache species, which are known for their phenylpropanoids and terpenoids, including several bioactive compounds. Zielińska and Matkowski (2014) reviewed the phytochemistry and bioactivity of Agastache plants, noting the significance of compounds like agastaquinone for their antimicrobial, antiviral, anti-mutagenic, and other therapeutic potentials (Zielińska & Matkowski, 2014).
3. Biomedical Applications
Although not directly related to agastaquinone, research in the broader field of diterpenoids and related compounds opens avenues for potential biomedical applications. For example, Piao et al. (2011) explored the cytotoxic effects of silver nanoparticles, suggesting a role for similar compounds in oxidative stress-induced apoptosis in liver cells, which could be relevant for agastaquinone given its classification as a diterpenoid (Piao et al., 2011).
Propriétés
Numéro CAS |
172923-90-9 |
|---|---|
Nom du produit |
Agastaquinone |
Formule moléculaire |
C20H20O5 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
10-hydroxy-3-methoxy-8,8-dimethyl-2-propan-2-ylphenanthrene-1,4,7-trione |
InChI |
InChI=1S/C20H20O5/c1-9(2)14-17(23)16-12(21)8-11-10(6-7-13(22)20(11,3)4)15(16)18(24)19(14)25-5/h6-9,21H,1-5H3 |
Clé InChI |
STVUTFZJYUGHSD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=O)C2=C3C=CC(=O)C(C3=CC(=C2C1=O)O)(C)C)OC |
SMILES canonique |
CC(C)C1=C(C(=O)C2=C3C=CC(=O)C(C3=CC(=C2C1=O)O)(C)C)OC |
Apparence |
Solid powder |
Autres numéros CAS |
172923-90-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
7-hydroxy-12-methoxy-20-norabieta-1,5(10),6,8,12-pentaene-3,11,14-trione agastaquinone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



